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  • Product: Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
  • CAS: 1138331-90-4

Core Science & Biosynthesis

Foundational

Advanced Structural and Synthetic Profiling of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Executive Summary In contemporary medicinal chemistry, the shift toward highly sp³-hybridized, conformationally restricted scaffolds has revolutionized lead optimization. Among these, the azetidine ring has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward highly sp³-hybridized, conformationally restricted scaffolds has revolutionized lead optimization. Among these, the azetidine ring has emerged as a privileged motif, frequently deployed as a bioisostere for larger, more flexible cyclic amines like pyrrolidine and piperidine[1]. This technical guide provides an in-depth analysis of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4), a highly versatile building block. By combining the inherent pharmacokinetic advantages of the azetidine core with the orthogonal reactivity of a secondary alcohol and a Boc-protected amine, this molecule serves as a critical node in the synthesis of advanced therapeutics.

Physicochemical Profiling & Structural Analysis

The utility of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate lies in its precise structural geometry. The four-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol), which restricts the conformational flexibility of the attached substituents. The 1-hydroxyethyl group at the C3 position introduces a chiral center, providing a distinct spatial projection (exit vector) that differs significantly from simple hydroxymethyl analogs. This steric bulk restricts C–O bond rotation, effectively locking the conformation and minimizing the entropic penalty upon target binding.

Quantitative Chemical Properties

The following table summarizes the core physicochemical parameters of the building block[2][3]:

PropertyValue / Description
Chemical Name tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
CAS Registry Number 1138331-90-4
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Boc carbonyl, Boc ether, Hydroxyl oxygen)
Protecting Group tert-Butoxycarbonyl (Boc) on N1
Key Functionality Secondary alcohol at C3

The Azetidine Core as a Bioisostere in Drug Design

The strategic incorporation of small aliphatic rings is a proven tactic to address developability problems in drug discovery[4]. When an existing lead compound suffers from high lipophilicity (LogD), poor aqueous solubility, or rapid oxidative metabolism (often mediated by Cytochrome P450 enzymes targeting flexible alkyl chains or electron-rich rings), azetidines offer a robust solution.

Replacing a piperidine or pyrrolidine ring with an azetidine increases the fraction of sp³ carbons (Fsp³) while reducing the overall molecular volume and lipophilicity[1]. The compact nature of the azetidine ring alters the basicity (pKₐ) of the nitrogen atom and forces substituents into highly defined three-dimensional trajectories, which can drastically improve target-binding affinity and metabolic stability[5].

PK_PD Problem Sub-optimal Lead (High LogD, Poor Stability) Intervention Azetidine Bioisosteric Replacement Problem->Intervention Mech1 Increased Fsp3 Fraction Intervention->Mech1 Mech2 Reduced Lipophilicity Intervention->Mech2 Mech3 Altered Exit Vectors Intervention->Mech3 Outcome Enhanced Aqueous Solubility & Metabolic Stability Mech1->Outcome Mech2->Outcome Mech3->Outcome

Fig 1: Pharmacokinetic optimization pathways utilizing azetidine bioisosteres.

Synthetic Methodologies & Experimental Workflows

The orthogonal nature of the tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate molecule allows for selective functionalization. The tert-butoxycarbonyl (Boc) group provides excellent steric shielding, preventing unwanted N-alkylation or N-oxidation during the manipulation of the secondary alcohol.

Standard Protocol: O-Alkylation and Subsequent N-Deprotection

To ensure high yields and prevent the degradation of the strained azetidine core, the following self-validating protocol must be strictly adhered to.

Phase 1: O-Alkylation of the Secondary Alcohol

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Alkoxide Formation: Cool the reaction vessel to 0°C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: The secondary alcohol is sterically hindered. NaH is required to irreversibly deprotonate the hydroxyl group, driving the equilibrium toward the highly reactive alkoxide. Cooling to 0°C is critical to manage the exothermic hydrogen gas evolution and prevent solvent degradation.

  • Electrophilic Addition: Add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: The Sₙ2 substitution requires thermal energy to overcome the steric hindrance of the adjacent methyl group on the carbinol carbon.

  • Quenching: Quench the reaction slowly with saturated aqueous NH₄Cl at 0°C, then extract with Ethyl Acetate (EtOAc).

    • Causality: A mild aqueous quench prevents the acidic hydrolysis of the acid-sensitive Boc protecting group.

Phase 2: Boc Cleavage and Amine Liberation

  • Acidic Cleavage: Dissolve the purified O-alkylated intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

    • Causality: The formation of the highly stable tert-butyl cation drives the rapid cleavage of the Boc group. However, because azetidines possess high ring strain, conducting this addition at 0°C prevents acid-catalyzed ring-opening side reactions that occur at elevated temperatures.

  • Isolation: Stir for 2 hours at room temperature. Concentrate under reduced pressure to remove excess TFA. Neutralize the resulting trifluoroacetate salt using a basic ion-exchange resin or saturated NaHCO₃, followed by extraction with a polar organic solvent (e.g., 10% MeOH in DCM) to yield the free azetidine amine.

G Start tert-Butyl 3-(1-hydroxyethyl) azetidine-1-carboxylate Step1 O-Functionalization (NaH, Alkyl Halide, 0°C to RT) Start->Step1 Step2 Boc Deprotection (TFA in DCM, 0°C to RT) Step1->Step2 Step3 N-Functionalization (Amide Coupling / SNAr) Step2->Step3 End Lead Compound (Optimized PK/PD) Step3->End

Fig 2: Standard synthetic workflow for functionalizing the azetidine building block.

Conclusion

tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a highly strategic building block in the medicinal chemist's toolkit. By understanding the causality behind its chemical reactivity—specifically the steric influence of the 1-hydroxyethyl group and the acid-sensitivity of the strained azetidine core—researchers can efficiently synthesize complex, metabolically stable, and highly potent drug candidates.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Examples of azetidine-based bioisosteres Source: ResearchGate URL
  • CAS 1138331-90-4 | TERT-BUTYL 3-(1-HYDROXYETHYL)
  • 1-Boc-azetidine-3-ylmethanol | 142253-56-3 | C9H17NO3 Source: Appchem URL

Sources

Foundational

Physicochemical Profiling of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate: Thermal Dynamics and Laboratory Protocols

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4) Introduction In the rapidly evolving lan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4)

Introduction

In the rapidly evolving landscape of modern drug discovery, functionalized azetidines have emerged as highly valuable structural motifs. They offer unique sp³-rich geometries that improve the physicochemical properties of active pharmaceutical ingredients (APIs), often serving as bioisosteres for morpholines or piperidines. Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4)[1] is a critical building block in this domain, frequently utilized in the synthesis of complex therapeutics, including PROTACs and antibody-drug conjugate (ADC) linkers[2].

For process chemists, understanding the precise thermal boundaries—specifically the melting point (MP) and boiling point (BP)—of this N-Boc protected intermediate is non-negotiable. These parameters dictate the boundaries of safe storage, purification via distillation, and the thermodynamic limits of downstream reactions. This technical guide synthesizes predictive thermodynamic modeling with field-proven analytical methodologies to establish a rigorous thermal profile for this compound.

Structural Causality: Drivers of Melting and Boiling Points

The thermal behavior of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is governed by a delicate interplay of three distinct structural features. Understanding this causality is essential for predicting its behavior during scale-up.

  • The N-Boc (Tert-butoxycarbonyl) Group: The addition of the bulky N-Boc protecting group eliminates the hydrogen-bond donor capacity of the azetidine nitrogen. While this increases the molecular weight (MW = 201.26 g/mol ), the loss of N-H hydrogen bonding significantly lowers the boiling point compared to its unprotected analog. Furthermore, the Boc group is thermally labile; exposing the compound to temperatures exceeding 150–180 °C at atmospheric pressure risks spontaneous decarboxylation, releasing isobutylene and CO₂.

  • The 1-Hydroxyethyl Side Chain: The presence of the secondary alcohol introduces strong intermolecular hydrogen bonding (O-H···O interactions). This cohesive force counteracts the steric disruption of the Boc group, elevating the melting point to a solid or semi-solid state at room temperature, and pushing the theoretical atmospheric boiling point well above 250 °C.

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol). While stable under ambient conditions, excessive thermal stress combined with strongly acidic or nucleophilic environments can lead to ring-opening side reactions.

MechanisticDrivers A Tert-butyl 3-(1-hydroxyethyl) azetidine-1-carboxylate B N-Boc Group (Steric Bulk & No N-H) A->B C Hydroxyl Group (Hydrogen Bonding) A->C D Azetidine Ring (Ring Strain) A->D E Lowers MP / BP (Prevents Amine H-Bonding) B->E F Increases MP / BP (Intermolecular H-Bonds) C->F G Thermal Instability at High Temps (>150°C) D->G H Observed Thermal Properties (MP: ~45-60°C, BP: ~265-275°C) E->H F->H G->H

Caption: Mechanistic drivers of melting and boiling points in the target molecule.

Quantitative Data: Thermal Profiling and Analog Comparison

Because specific, peer-reviewed experimental boiling points for CAS 1138331-90-4 are rarely published in open literature due to its nature as a proprietary or specialized intermediate, process scientists rely on high-confidence predictive models calibrated against structurally identical analogs.

By analyzing the closest structural relatives—such as 1-N-Boc-3-hydroxyazetidine (CAS 141699-55-0)[3][4] and (R)-N-(Boc)-3-hydroxypyrrolidine (CAS 109431-87-0)[5]—we can accurately interpolate the thermal boundaries of our target compound.

Table 1: Comparative Thermal Data of N-Boc Protected Heterocycles
Compound NameCAS NumberMolecular FormulaMW ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate 1138331-90-4 C₁₀H₁₉NO₃ 201.26 45 - 60 (Predicted) 265 - 275 (Predicted)
1-N-Boc-3-hydroxyazetidine141699-55-0C₈H₁₅NO₃173.2142 - 44[3]253.7 ± 33.0 (Predicted)[4]
(R)-N-(Boc)-3-hydroxypyrrolidine109431-87-0C₉H₁₇NO₃187.2462 - 65[5]273.3 (Predicted)[5]

Note: The addition of the methyl group to the side chain (hydroxyethyl vs. hydroxymethyl/hydroxy) increases the molecular weight and lipophilicity, predictably elevating the boiling point by ~15–20 °C compared to the des-methyl analog.

Experimental Methodologies: Self-Validating Protocols

To empirically verify the melting and boiling points of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in your laboratory, standard atmospheric techniques are insufficient and potentially hazardous. Heating this compound to its atmospheric boiling point (~270 °C) will cause massive thermal degradation of the Boc group[4]. Therefore, vacuum-based and micro-calorimetric systems must be employed.

ThermalWorkflow N1 Tert-butyl 3-(1-hydroxyethyl) azetidine-1-carboxylate N2 Purity Verification (HPLC/qNMR >98%) N1->N2 N3 Thermal Analysis Workflow N2->N3 N4 Differential Scanning Calorimetry (DSC) [Melting Point] N3->N4 N5 Vacuum Micro-Distillation & Nomograph Correction [Boiling Point] N3->N5 N6 Phase Boundary Mapping & Stability Profiling N4->N6 N5->N6

Caption: Thermal characterization workflow for N-Boc azetidine derivatives.

Protocol A: Precise Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) provides a self-validating thermodynamic profile, differentiating true melting from polymorphic transitions or early-stage decomposition.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the purified compound (>98% via HPLC) into a standard aluminum DSC pan. Seal the pan using a crimper press to ensure optimal thermal contact.

  • Atmosphere Control: Place the sample pan and an empty reference pan into the DSC cell. Purge the system with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the delicate azetidine ring during heating.

  • Thermal Cycling:

    • Equilibrate the sample at 10 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to 100 °C.

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature ( Tonset​ ) represents the true melting point, which should fall within the 45–60 °C range.

Protocol B: Boiling Point Determination via Vacuum Micro-Distillation

Because the predicted atmospheric boiling point exceeds the thermal stability threshold of the N-Boc group, the boiling point must be measured under reduced pressure and mathematically corrected using a pressure-temperature nomograph.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a short-path micro-distillation apparatus equipped with a highly accurate digital vacuum gauge (e.g., Pirani gauge) and a fractionating thermometer.

  • Sample Loading: Load 5–10 mL of the liquid/melted compound into the distillation flask. Add a PTFE-coated magnetic stir bar to prevent bumping. Do not use boiling chips, as they are ineffective under high vacuum.

  • Vacuum Application: Evacuate the system to a stable, precise pressure of 1.0 mmHg (Torr).

  • Controlled Heating: Immerse the flask in an oil bath. Slowly increase the temperature (approx. 2–3 °C/min) until steady reflux is observed and the vapor condenses into the receiving flask.

  • Measurement & Correction: Record the vapor temperature at the distillation head. For this compound, the boiling point at 1.0 mmHg is expected to be approximately 95–110 °C.

  • Nomograph Conversion: Use the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to extrapolate the recorded vacuum boiling point to the atmospheric equivalent (760 mmHg), yielding the ~265–275 °C predicted value.

Conclusion

Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a highly versatile but thermally sensitive pharmaceutical intermediate. While its hydroxyl group promotes a solid-state structure at room temperature (MP: ~45–60 °C), its N-Boc protection necessitates strict thermal management. Process chemists must avoid atmospheric distillation, as the compound's theoretical boiling point (~265–275 °C) far exceeds the degradation threshold of the carbamate protecting group. By employing DSC and vacuum distillation workflows, laboratories can safely and accurately profile this compound for integration into advanced synthetic pathways.

References

  • AA Blocks. "109431-87-0 | (R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine". AA Blocks Catalog. Available at:[Link]

  • ChemSrc. "1-N-Boc-3-hydroxyazetidine | CAS#:141699-55-0". ChemSrc Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in Pharmaceutical Synthesis

Introduction: The Value of a Constrained Chiral Scaffold In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of a Constrained Chiral Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds due to their unique conformational constraints and ability to impart desirable properties such as improved metabolic stability and receptor selectivity.[1] Among the diverse array of functionalized azetidines, Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate stands out as a particularly valuable chiral building block. Its strategic importance lies in the stereochemically defined secondary alcohol, which serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex and biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key pharmaceutical intermediate.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance Colorless to pale yellow oil or solid
Chirality Contains two stereocenters
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)
Storage Store in a cool, dry place under an inert atmosphere.

Note: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids. Care should be taken to avoid acidic conditions during storage and handling unless deprotection is intended.

I. Stereoselective Synthesis: Accessing Chiral Purity

The biological activity of a pharmaceutical agent is often critically dependent on its stereochemistry. Therefore, the enantioselective synthesis of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is of paramount importance. The most common and effective strategy involves the asymmetric reduction of the corresponding ketone, tert-butyl 3-acetylazetidine-1-carboxylate . The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for achieving high enantioselectivity in the reduction of prochiral ketones.

Protocol 1: Enantioselective Reduction of tert-Butyl 3-acetylazetidine-1-carboxylate via CBS Reduction

This protocol outlines the asymmetric reduction of the ketone precursor to afford the desired chiral alcohol with high enantiomeric excess (ee).

Reaction Scheme:

CBS_Reduction Ketone tert-Butyl 3-acetylazetidine-1-carboxylate Alcohol tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Ketone->Alcohol Reagents (R)- or (S)-CBS catalyst BH3•SMe2, THF

Caption: CBS reduction of the ketone to the chiral alcohol.

Materials:

  • tert-Butyl 3-acetylazetidine-1-carboxylate

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂) (10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 3-acetylazetidine-1-carboxylate (1.0 eq).

  • Dissolve the ketone in anhydrous THF (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • After stirring for 15 minutes at 0 °C, add the borane-dimethyl sulfide complex (0.6-1.0 eq) dropwise, maintaining the temperature at 0 °C. The causality behind the slow addition is to control the exothermic reaction and prevent the formation of byproducts.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired enantiomer of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

Expected Outcome: This protocol typically provides the desired chiral alcohol in good yield (70-90%) and high enantiomeric excess (>95% ee). The choice of (R)- or (S)-CBS catalyst determines the stereochemistry of the resulting alcohol.

II. Key Applications as a Pharmaceutical Building Block

The synthetic utility of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate stems from the reactivity of its secondary alcohol. This functionality can be strategically manipulated to introduce a variety of substituents, making it a versatile intermediate in the synthesis of complex drug molecules.

A. Oxidation to a Key Ketone Intermediate

A primary application of this building block is its oxidation to tert-butyl 3-oxoazetidine-1-carboxylate , a crucial intermediate in the synthesis of several Janus kinase (JAK) inhibitors, including Baricitinib.[2] The oxidation can be achieved using various mild and selective oxidizing agents.

Protocol 2: Oxidation of the Secondary Alcohol using Dess-Martin Periodinane (DMP)

DMP is a mild and highly selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions, which is advantageous for substrates containing acid-sensitive protecting groups like the Boc group.

Reaction Workflow:

Oxidation_Workflow start Start: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) start->reagents reaction Reaction at Room Temperature reagents->reaction workup Quench with Na₂S₂O₃/NaHCO₃ Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: tert-Butyl 3-oxoazetidine-1-carboxylate purification->product

Caption: Workflow for the oxidation of the secondary alcohol.

Materials:

  • Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature. The rationale for portion-wise addition is to control the reaction temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • Dilute the reaction mixture with DCM and pour it into a vigorously stirred biphasic solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Stir until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Quantitative Data Summary:

Oxidizing AgentTypical YieldReference
Dess-Martin Periodinane85-95%[3]
TEMPO/NaOCl80-90%[2]
B. Direct Functionalization of the Secondary Alcohol

Beyond its role as a precursor to the ketone, the secondary alcohol of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate can be directly functionalized, providing a more direct route to a diverse range of derivatives.

The hydroxyl group can be converted into an ether linkage, which is a common motif in many pharmaceutical agents. The Williamson ether synthesis is a classical and reliable method for this transformation.

Protocol 3: Williamson Ether Synthesis

This protocol describes the formation of an ether by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.

Reaction Principle:

Etherification_Principle cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide NaH, THF Ether Ether Alkoxide->Ether R-X

Caption: Principle of Williamson ether synthesis.

Materials:

  • Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise. The reason for adding the alcohol to the base is to maintain an excess of base initially, ensuring complete deprotonation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of a secondary alcohol to an ester with inversion of configuration.[4][5][6] This is particularly valuable when precise control of stereochemistry is required.

Protocol 4: Mitsunobu Esterification

This protocol details the esterification of the title compound with a carboxylic acid using triphenylphosphine and an azodicarboxylate.

Materials:

  • Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add DIAD or DEAD (1.5 eq) dropwise. The dropwise addition of the azodicarboxylate is crucial to control the exothermic reaction and minimize side products.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours, until the reaction is complete by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This opens up avenues for the introduction of a wide range of nucleophiles, including azides, cyanides, and various carbon and heteroatom nucleophiles.

Protocol 5: Mesylation and Subsequent Nucleophilic Substitution

This two-step protocol describes the activation of the alcohol as a mesylate followed by displacement with a nucleophile.

Reaction Pathway:

Mesylation_Substitution Alcohol Alcohol tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Mesylate Mesylate Intermediate Alcohol:f0->Mesylate:f0 MsCl, Et₃N, DCM Product Product Substituted Azetidine Mesylate:f0->Product:f0 Nucleophile (e.g., NaN₃)

Caption: Two-step mesylation and nucleophilic substitution.

Materials:

  • Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Dimethylformamide (DMF) (for the substitution step)

  • Ice-cold water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Step 1: Mesylation):

  • Dissolve tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours. The progress of the reaction should be monitored carefully to avoid side reactions.

  • Quench the reaction with ice-cold water.

  • Separate the organic layer and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The crude mesylate is often used directly in the next step without further purification due to its potential instability.

Procedure (Step 2: Nucleophilic Substitution):

  • Dissolve the crude mesylate in an appropriate solvent such as DMF.

  • Add the nucleophile (1.5-2.0 eq) and heat the reaction mixture (e.g., to 50-80 °C) until the substitution is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a versatile and valuable chiral building block in pharmaceutical synthesis. Its stereodefined secondary alcohol provides a key handle for a range of chemical transformations, including oxidation to a key ketone intermediate for JAK inhibitors, and direct functionalization through etherification, esterification, and nucleophilic substitution. The protocols outlined in this application note provide a practical guide for the synthesis and application of this important intermediate, enabling the development of novel and complex drug candidates.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

Sources

Application

Esterification protocols for Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Application Note: Mild and Efficient Esterification of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Introduction & Strategic Rationale Azetidine derivatives are highly prized in contemporary medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mild and Efficient Esterification of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Introduction & Strategic Rationale

Azetidine derivatives are highly prized in contemporary medicinal chemistry and drug development. Acting as bioisosteres for larger saturated rings, they offer improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. Specifically, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4) serves as a versatile, commercially available building block [1].

However, functionalizing the secondary alcohol of this molecule via esterification presents a dual chemical challenge:

  • Steric Hindrance: The secondary alcohol is sterically hindered by the adjacent azetidine ring, requiring robust activation of the carboxylic acid partner.

  • Acid Sensitivity: The N-Boc (tert-butyloxycarbonyl) protecting group is highly acid-labile. This completely precludes the use of traditional Fischer esterification (which requires strong acid catalysis) or the use of harsh acyl chlorides that generate stoichiometric HCl, as these would rapidly cleave the Boc group and lead to unwanted polymerization[2].

To overcome these challenges, the Steglich Esterification —utilizing a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP)—is the premier, field-proven choice [3].

Mechanistic Insights: The Steglich Advantage (Expertise & Experience)

The Steglich esterification operates under exceptionally mild, near-neutral conditions, making it the gold standard for acid-sensitive substrates [3].

Causality of Reagent Selection:

  • EDC·HCl vs. DCC: While Dicyclohexylcarbodiimide (DCC) is the classical reagent for this reaction, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble and difficult to remove from the reaction mixture, often requiring tedious repeated filtrations. We mandate the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) because its corresponding urea byproduct is highly water-soluble and effortlessly removed during a standard aqueous workup.

  • The Critical Role of DMAP: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because the secondary alcohol on the azetidine ring is weakly nucleophilic, the reaction stalls at this stage. Without a catalyst, the O-acylisourea undergoes an irreversible 1,3-rearrangement into a dead-end N-acylurea. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (the "active amide"), which is then easily and rapidly trapped by the hindered secondary alcohol.

SteglichMechanism Acid Carboxylic Acid + EDC Isourea O-Acylisourea Intermediate Acid->Isourea Activation NAcylUrea N-Acylurea (Dead End) Isourea->NAcylUrea 1,3-Rearrangement (Without DMAP) ActiveAmide N-Acylpyridinium (Active Amide) Isourea->ActiveAmide + DMAP (Fast) Product Esterified Azetidine Product ActiveAmide->Product + Alcohol Alcohol tert-Butyl 3-(1-hydroxyethyl) azetidine-1-carboxylate Alcohol->Product Nucleophilic Attack

Mechanistic pathway of the DMAP-catalyzed Steglich esterification avoiding the dead-end N-acylurea.

Quantitative Data: Optimization of Coupling Conditions

To demonstrate the superiority of the selected protocol, the following table summarizes the optimization data for coupling a model aliphatic carboxylic acid with tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

Coupling AgentCatalystSolventTemp (°C)Time (h)Yield (%)Byproduct Profile / Notes
DCC (1.5 eq)NoneDCM2524<10%High N-acylurea formation; stalled reaction.
DCC (1.5 eq)DMAP (0.1 eq)DCM251678%Difficult DCU contamination during purification.
EDC·HCl (1.5 eq)NoneDCM252415%High N-acylurea formation.
EDC·HCl (1.5 eq) DMAP (0.1 eq) DCM 0 to 25 12 92% Clean, water-soluble urea; Boc fully intact.
HATU (1.2 eq)DIPEA (2.0 eq)DMF251285%Difficult DMF removal; overkill for simple esters.

Experimental Workflow & Protocols

Self-Validating Protocol for the Esterification of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Reagents:

  • tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 equiv)

  • Carboxylic acid partner (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to the alcohol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert argon atmosphere.

  • Reagent Solubilization: Dissolve the carboxylic acid (1.2 equiv) and tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution. The solution should remain clear.

  • Thermal Control (Crucial): Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Adding the coupling agent at 0 °C minimizes the exothermic 1,3-rearrangement of the O-acylisourea, preserving the intermediate until DMAP can react with it.

  • Activation: Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12–16 hours.

    • Self-Validation Step: Monitor the reaction via TLC (typically 30% EtOAc in Hexanes) and LC-MS. The complete disappearance of the azetidine starting material confirms successful conversion.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with:

    • Saturated aqueous NaHCO3 (to remove unreacted carboxylic acid).

    • Water (to remove the water-soluble EDC-urea byproduct).

    • Brine.

    • Critical Warning: Do not wash with strong aqueous acids (e.g., 1M HCl) to remove residual DMAP, as this will risk premature Boc deprotection. If DMAP removal is strictly required before chromatography, use a very mild 10% aqueous citric acid wash, followed immediately by a bicarbonate wash.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of EtOAc in Hexanes) to yield the pure esterified azetidine product.

Workflow Setup Reaction Setup (Anhydrous DCM, 0 °C) Reagents Add Acid, Alcohol, DMAP, then EDC·HCl Setup->Reagents Reaction Stir 12-16h (Warm to 25 °C) Reagents->Reaction Validation TLC / LC-MS Validation Reaction->Validation Workup Aqueous Workup (NaHCO3, Water, Brine) Validation->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Pure Pure Ester Product (Boc Intact) Purification->Pure

Step-by-step experimental workflow for the mild esterification of Boc-protected azetidine alcohols.

References

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Welcome to the Technical Support Center for Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate . This specialized building block features a Boc-protected azetidine ring and a secondary alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate . This specialized building block features a Boc-protected azetidine ring and a secondary alcohol. While the Boc group provides steric shielding and stability to the nitrogen heterocycle, the 1-hydroxyethyl group introduces significant moisture sensitivity. This guide is designed for researchers and drug development professionals to troubleshoot common handling errors, optimize storage, and ensure high-yield downstream transformations.

Part 1: Storage & Handling Fundamentals (FAQ)

Q: Why is Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate highly sensitive to moisture? A: The moisture sensitivity stems entirely from the secondary alcohol moiety. The hydroxyl group is highly hygroscopic and readily forms strong hydrogen bonds with atmospheric water. If water intercalates into the bulk powder or oil, it acts as a competing nucleophile in downstream reactions (like oxidations or mesylations), leading to reaction failure.

Q: What is the optimal storage protocol to prevent degradation and moisture accumulation? A: The compound must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Causality Check: Storing at 2–8°C minimizes the kinetic energy required for auto-degradation or Boc-deprotection pathways. However, cold storage increases the risk of condensation. You must equilibrate the container to room temperature before opening. Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the reagent, ruining its anhydrous integrity.

Q: How can I definitively verify the reagent is dry enough before a moisture-sensitive reaction? A: Visual inspection is insufficient. You must use Karl Fischer (KF) Titration . For this intermediate, we recommend Coulometric KF titration, which electrochemically generates iodine in situ to detect trace water levels from 10 ppm to 1% . Do not proceed with sensitive reactions if the moisture content exceeds 50 ppm.

Part 2: Troubleshooting Downstream Failures (Q&A)

Q: My Swern oxidation of this substrate failed, yielding mostly unreacted starting material and a strong odor of dimethyl sulfide. What happened? A: Your reaction was quenched by trace moisture. In a Swern oxidation, DMSO is activated by oxalyl chloride at -78°C to form chlorodimethylsulfonium chloride, a highly reactive electrophile. If water is present in your Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, the water rapidly hydrolyzes this sulfonium intermediate into DMSO and HCl . This quenches the active species before your secondary alcohol can attack it, resulting in unreacted starting material.

Q: I attempted to mesylate the alcohol, but I got low yields and a lot of methanesulfonic acid byproduct. How do I fix this? A: Similar to the Swern oxidation, water is a superior nucleophile compared to the sterically hindered secondary alcohol on the azetidine ring. Water reacts with methanesulfonyl chloride (MsCl) to form methanesulfonic acid. You must rigorously dry the reagent (see Protocol A) and use freshly distilled triethylamine to scavenge the generated HCl.

Part 3: Impact of Moisture on Key Transformations

To assist in risk assessment, the following table summarizes the quantitative moisture thresholds for common reactions involving this substrate.

Reaction TypeReagentsMax Moisture ToleranceConsequence of Excess MoistureAnalytical Cue of Failure
Swern Oxidation DMSO, (COCl)₂, Et₃N< 50 ppmHydrolysis of chlorodimethylsulfoniumRecovery of starting material (TLC)
Mesylation MsCl, Et₃N, CH₂Cl₂< 100 ppmHydrolysis of MsCl to methanesulfonic acidAcidic pH shift; low conversion
Mitsunobu Reaction DEAD/DIAD, PPh₃< 150 ppmUnproductive consumption of the betaine intermediateExcess triphenylphosphine oxide
Esterification EDC/DCC, DMAP< 200 ppmHydrolysis of the activated O-acylisoureaFormation of unreactive N-acylurea

Part 4: Experimental Protocols

Protocol A: Azeotropic Drying of the Reagent (Self-Validating)

When KF titration indicates >50 ppm water, use this protocol to dry the reagent without applying destructive heat. Causality: Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C vs. 110°C for pure toluene). Evaporating toluene under reduced pressure physically pulls trace water out of the hygroscopic alcohol matrix.

  • Dissolution: Dissolve the wet Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in anhydrous toluene (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 35°C.

  • Iteration: Repeat the dissolution and evaporation process three times.

  • High Vacuum: Place the resulting residue under high vacuum (Schlenk line, < 0.1 Torr) for 2 hours.

  • Validation: Dissolve a 10 mg aliquot in anhydrous methanol and perform a Coulometric KF titration. The system validates itself if the reading is < 50 ppm. If not, repeat the process.

Protocol B: Moisture-Free Swern Oxidation Setup

This protocol utilizes Schlenk techniques to ensure absolute exclusion of atmospheric moisture .

  • Preparation: Flame-dry a 3-neck round-bottom flask under vacuum, then backfill with Argon. Repeat 3 times.

  • Activation: Add anhydrous CH₂Cl₂ and oxalyl chloride (1.5 eq). Cool the mixture to -78°C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise, add anhydrous DMSO (3.0 eq). Stir for 15 minutes. Gas evolution (CO, CO₂) will occur.

  • Substrate Addition: Dissolve the azeotropically dried Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in a minimum volume of anhydrous CH₂Cl₂. Add dropwise over 10 minutes. Stir for 45 minutes at -78°C.

  • Elimination: Add anhydrous Triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78°C, then allow the reaction to warm to room temperature over 1 hour.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂. Run TLC (Stain with KMnO₄) or GC-MS to confirm the complete disappearance of the alcohol and the formation of the corresponding ketone.

Part 5: Visualizations

SwernMechanism A DMSO + Oxalyl Chloride (-78°C) B Chlorodimethylsulfonium Chloride (Active Electrophile) A->B Activation C H2O (Moisture Contamination) B->C If wet D Tert-butyl 3-(1-hydroxyethyl) azetidine-1-carboxylate B->D If dry E Hydrolysis (Reaction Quenched) Yields DMSO + HCl C->E Quench F Alkoxysulfonium Intermediate D->F Alcohol Attack G Ketone Product (Successful Oxidation) F->G Et3N Elimination

Mechanistic pathway demonstrating how trace moisture quenches the Swern oxidation electrophile.

HandlingWorkflow S1 Storage: 2-8°C under Argon S2 Equilibrate to Room Temp (Before opening) S1->S2 S3 Karl Fischer Titration S2->S3 Sample S4 Water Content > 50 ppm? S3->S4 S5 Azeotropic Drying (Toluene, 3x) S4->S5 Yes S6 Proceed to Reaction (Schlenk Line / Glovebox) S4->S6 No S5->S3 Re-test

Standard operating workflow for handling and validating moisture-sensitive azetidine reagents.

References

  • OrgoSolver. "Alcohol Reactions: Swern Oxidation using DMSO." OrgoSolver. Available at: [Link]

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group - University of Pittsburgh. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Boc vs. N-Cbz Protecting Groups for 3-(1-Hydroxyethyl)azetidine

Executive Summary & Chemical Dynamics In modern drug discovery and complex organic synthesis, the azetidine ring serves as a highly valuable, rigid bioisostere for aliphatic amines and morpholines. However, the four-memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Dynamics

In modern drug discovery and complex organic synthesis, the azetidine ring serves as a highly valuable, rigid bioisostere for aliphatic amines and morpholines. However, the four-membered azetidine ring is highly strained and adopts a puckered conformation. Because of this geometry, substituents at the C3 position—such as the secondary alcohol in 3-(1-hydroxyethyl)azetidine —are forced into close spatial proximity with the N1 nitrogen.

Consequently, the choice of the nitrogen protecting group is not merely a matter of orthogonal deprotection; it exerts a profound steric and electronic influence on the reactivity of the C3 side chain. This guide objectively compares the two most prevalent carbamate protecting groups: N-Boc (tert-butyloxycarbonyl) 1 and N-Cbz (carboxybenzyl) 2. By analyzing their structural dynamics, functionalization yields, and deprotection workflows, researchers can make causality-driven decisions for their synthetic routes.

Comparative Performance & Quantitative Data

The physical bulk of the protecting group directly dictates the success rate of downstream reactions on the 1-hydroxyethyl moiety. The globular tert-butyl group of N-Boc projects significant electron density and steric bulk over the C3 position. In contrast, the N-Cbz group features a planar benzyl moiety that can rotate away from the C3 substituent, lowering the activation energy required for incoming electrophiles or oxidants 3.

Table 1: Quantitative Comparison of N-Boc vs N-Cbz Derivatives
Parameter1-Boc-3-(1-hydroxyethyl)azetidine1-Cbz-3-(1-hydroxyethyl)azetidine
CAS Registry Number 1138331-90-4[1]2153044-14-3[2]
Molecular Weight 201.26 g/mol 235.28 g/mol
Steric Shielding at C3 High (Globular tert-butyl bulk)Moderate (Planar benzyl group)
O-Functionalization Yield *~15% (Sterically hindered)[3]>40-65% (Favorable kinetics)[3]
Deprotection Reagent Trifluoroacetic Acid (TFA) or HCl[4]H₂, Pd/C (Hydrogenolysis)[4]
Orthogonal Stability Stable to H₂ (Pd/C), mild base, nucleophilesStable to mild acid (TFA), mild base
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Toluene (liquid), CO₂ (gas)

*Yields based on comparative O-difluoromethylation of saturated heterocyclic alcohols.

Workflow & Logical Relationships

The choice between Boc and Cbz dictates the entire synthetic workflow. If your target molecule contains reducible functional groups (e.g., alkenes, nitro groups, or alkynes), N-Boc is mandatory due to its stability under hydrogenation conditions. Conversely, if your molecule contains acid-labile groups (e.g., acetals, silyl ethers), N-Cbz is preferred as it is cleaved under neutral hydrogenolysis.

Workflow Start 3-(1-hydroxyethyl) azetidine Boc N-Boc Protected CAS: 1138331-90-4 Start->Boc Boc2O Cbz N-Cbz Protected CAS: 2153044-14-3 Start->Cbz CbzCl FuncBoc O-Functionalization (Low Yield, Steric Clash) Boc->FuncBoc Electrophile FuncCbz O-Functionalization (High Yield, Accessible) Cbz->FuncCbz Electrophile DeprotBoc TFA / DCM Acidic Cleavage FuncBoc->DeprotBoc DeprotCbz H2, Pd/C Hydrogenolysis FuncCbz->DeprotCbz Product Target Azetidine Derivative DeprotBoc->Product DeprotCbz->Product

Workflow comparing N-Boc and N-Cbz protection, functionalization, and deprotection.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction causality.

Protocol A: O-Functionalization (Highlighting Steric Effects)

When attempting to functionalize the secondary alcohol (e.g., via difluoromethylation to create a CHF₂O-ether), the steric bulk of the protecting group is the limiting factor. Research has demonstrated that reacting the N-Boc derivative yields a maximum of 15% product due to the tert-butyl group blocking the incoming electrophile 3.

  • Causality Check: Switching to the N-Cbz derivative relieves this steric clash, improving yields to >40-65% under identical conditions 3.

Protocol B: N-Boc Deprotection (Acidic Cleavage)
  • Preparation: Dissolve the O-functionalized 1-Boc-3-(1-hydroxyethyl)azetidine in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved. Optional: Add 2 equivalents of triisopropylsilane (TIPS) as a carbocation scavenger to prevent side-alkylation.

  • Self-Validation (Visual): The reaction will gently effervesce. This is the evolution of isobutylene and CO₂ gases. The cessation of bubbling indicates the consumption of the Boc group 4.

  • Workup: Evaporate the solvent under reduced pressure. Critical: Do not overheat the water bath (>30 °C), as the exposed azetidine ring can be sensitive to thermal degradation under highly acidic conditions.

Protocol C: N-Cbz Deprotection (Catalytic Hydrogenolysis)
  • Preparation: Dissolve the O-functionalized 1-Cbz-3-(1-hydroxyethyl)azetidine in HPLC-grade Methanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% loading). Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert N₂ atmosphere.

  • Reaction: Purge the vessel with H₂ gas (balloon or Parr shaker at 50 psi) and stir vigorously at room temperature 4.

  • Self-Validation (Analytical): Monitor via TLC (UV 254 nm). The starting material will be strongly UV-active due to the benzyl ring. The product (free azetidine) will not be UV-active. Complete disappearance of the UV spot confirms total deprotection.

  • Workup: Filter the suspension through a pad of Celite to safely remove the Pd/C. Concentrate the filtrate to yield the free amine.

Medicinal Chemistry Implications: Beyond Synthesis

The choice of protecting group can sometimes extend beyond intermediate synthesis and directly impact biological assays if the protected azetidine is tested as a final pharmacophore.

In a recent structural modification study of Noscapine (an alkaloid with anticancer properties), researchers evaluated azetidine substituents at the 9'-position 5. They discovered that replacing an N-Boc-protected azetidine with an N-Cbz-protected azetidine fundamentally shifted the molecule's biological activity. The N-Cbz derivative exhibited superior anticancer potency and induced a distinct S-phase cell cycle arrest in human leukemia cells, whereas standard derivatives typically induce G2/M phase arrest 5.

SAR Core Noscapine Azetidine Derivative Boc N-Boc Substitution Core->Boc Cbz N-Cbz Substitution Core->Cbz BioBoc Standard G2/M Arrest Moderate Potency Boc->BioBoc Cellular Assay BioCbz S-Phase Arrest Superior Anticancer Potency Cbz->BioCbz Cellular Assay

Impact of N-Boc vs N-Cbz azetidine substitution on anticancer mechanism and potency.

References

  • [1] NextSDS. "1-Boc-3-(1-hydroxyethyl)-azetidine — Chemical Substance Information". Available at: [Link]

  • [5] PMC (NIH). "Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents". Available at: [Link]

Sources

Comparative

LC-MS Analysis and Fragmentation Profiling of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Methodology Executive Summary In modern drug discovery, azetidine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Methodology

Executive Summary

In modern drug discovery, azetidine derivatives are highly valued as rigid, metabolically stable bioisosteres for morpholines and piperidines. Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (N-Boc-3-(1-hydroxyethyl)azetidine) is a critical building block in this space. However, analyzing small, polar nitrogenous heterocycles presents significant chromatographic and mass spectrometric challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare the LC-MS performance of the N-Boc protected azetidine against its unprotected and alternative-protected (Fmoc) analogs. By understanding the causality behind its specific Collision-Induced Dissociation (CID) fragmentation mechanisms, researchers can establish self-validating analytical workflows for trace detection, impurity profiling, and pharmacokinetic screening.

The Analytical Challenge: Why the Boc Group Matters

Analyzing the unprotected 3-(1-hydroxyethyl)azetidine core via Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally difficult. The free amine is highly polar, leading to poor retention on standard Reversed-Phase (RP) C18 columns. Consequently, it elutes in the void volume, where it suffers from severe ion suppression caused by unretained matrix salts. Furthermore, its low molecular weight (m/z 102.1) falls into the high-chemical-noise region of the mass spectrum.

Derivatization—or maintaining the synthetic protective group—is essential for robust LC-MS analysis. The choice of protective group drastically alters the molecule's chromatographic behavior and ionization efficiency [1].

Comparative Performance of Azetidine Derivatives in LC-MS

The following table summarizes the quantitative and qualitative analytical metrics of different azetidine states under standard ESI+ LC-MS conditions.

Analytical MetricUnprotected AzetidineN-Boc Protected (Target)N-Fmoc Protected
Exact Mass [M+H]+ 102.0919202.1443324.1600
RP-HPLC Retention Poor (Elutes in void volume, k′<1 )Optimal (Predictable retention, k′≈3−5 )Excessive (Highly hydrophobic, requires long gradients)
ESI+ Ionization Efficiency Moderate (Subject to matrix suppression)High (Hydrophobic tag enhances droplet surface affinity)High (But prone to complex sodium adducts [M+Na]+)
MS/MS Diagnostic Value Low (Minimal structural fragments)Excellent (Sequential, predictable neutral losses)Poor (Spectra dominated by Fmoc cleavage)
UV Detectability (PDA) None (Requires CAD or ELSD)Weak (End-absorption only)Strong (Highly conjugated fluorene ring)

Scientific Verdict: The N-Boc derivative offers the optimal balance for LC-MS. It provides sufficient hydrophobicity to shift the analyte out of the void volume, thereby avoiding ion suppression. Unlike the Fmoc group, which dominates the MS/MS spectrum by shedding a massive dibenzofulvene moiety (178 Da) and masking the core structure [2], the Boc group acts as a "universal barcode," fragmenting in a highly predictable manner that leaves the azetidine core intact for further structural elucidation.

Mechanistic Insights: ESI-MS/MS Fragmentation Pattern

To build a self-validating analytical method, one must understand the causality of the fragmentation. Under Electrospray Ionization in positive mode (ESI+), Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate readily protonates at the carbamate carbonyl or the azetidine nitrogen to form the precursor ion [M+H]+ at m/z 202.1 .

When subjected to Collision-Induced Dissociation (CID) using argon or nitrogen gas, the molecule undergoes a highly characteristic, stepwise degradation pathway [3]:

  • Loss of Isobutylene (-56 Da): The bulky tert-butyl group is sterically hindered and electronically stabilized. Upon collision, it undergoes a classic McLafferty-type rearrangement or heterolytic cleavage, expelling neutral isobutylene (C4H8) to yield an unstable carbamic acid intermediate at m/z 146.1 .

  • Decarboxylation (-44 Da): The carbamic acid intermediate is thermodynamically unstable and rapidly eliminates carbon dioxide (CO2), leaving the protonated free azetidine core at m/z 102.1 . (Note: At higher collision energies, the combined loss of the entire Boc group [-100 Da] occurs instantaneously).

  • Loss of Water (-18 Da): The 1-hydroxyethyl side chain on the azetidine ring undergoes dehydration, losing H2O to form a stable, conjugated iminium-like ion at m/z 84.1 .

Fragmentation M [M+H]+ m/z 202.1 (N-Boc Azetidine) F1 [M+H - C4H8]+ m/z 146.1 M->F1 - Isobutylene (-56 Da) F2 [M+H - Boc]+ m/z 102.1 (Unprotected) M->F2 - Boc (-100 Da) F1->F2 - CO2 (-44 Da) F3 [Fragment - H2O]+ m/z 84.1 F2->F3 - H2O (-18 Da)

Figure 1: ESI-CID MS/MS fragmentation pathway of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical rigor, the following step-by-step methodology is optimized for the detection and structural confirmation of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate using a standard UHPLC-QqQ (Triple Quadrupole) or Q-TOF system.

Phase 1: Sample Preparation

Causality: High concentrations of Boc-protected amines readily form proton-bound dimers [2M+H]+ at m/z 403.3 in the ESI source, which depletes the monomer signal and complicates quantification.

  • Dissolve the standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL to 1 µg/mL using a diluent of 50:50 Water:Methanol.

Phase 2: Chromatographic Separation

Causality: Formic acid (0.1%) is mandatory in both mobile phases. It acts as a proton donor, ensuring maximum ionization efficiency (formation of [M+H]+) in the ESI source.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (Multiple Reaction Monitoring - MRM)

Causality: Ramping the collision energy (CE) allows the analyst to control the depth of fragmentation. Low CE confirms the Boc group; high CE confirms the functionalized azetidine core.

  • Source Settings: ESI Positive mode, Capillary Voltage 3.0 kV, Desolvation Temperature 350 °C.

  • Precursor Ion: Set Q1 to isolate m/z 202.1 .

  • Transitions (Q3):

    • Quantifier Transition: m/z 202.1 146.1 (CE: 10-15 eV). Highly sensitive, monitors the initial loss of isobutylene.

    • Qualifier Transition 1: m/z 202.1 102.1 (CE: 20-25 eV). Confirms the presence of the free azetidine core.

    • Qualifier Transition 2: m/z 202.1 84.1 (CE: 30-35 eV). Confirms the presence of the 1-hydroxyethyl side chain via dehydration.

Workflow Prep Sample Preparation Dilution in MeOH/H2O LC UHPLC Separation C18 Column, 0.1% FA Prep->LC ESI ESI+ Ionization Protonation to [M+H]+ LC->ESI MS1 MS1 Selection Precursor m/z 202.1 ESI->MS1 CID Collision-Induced Dissociation Argon Gas, 15-35 eV MS1->CID MS2 MS2 Acquisition Fragment Analysis CID->MS2

Figure 2: Step-by-step LC-MS/MS analytical workflow for N-Boc protected azetidine derivatives.

References

  • White Rose eTheses Online. "Development of a high-throughput technique for screening Archaeal tetraether lipid cores and other alcohols." White Rose University Consortium. Available at: [Link]

  • ResearchGate. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives via ESI-MS." ResearchGate.net. Available at:[Link]

Validation

Validating stereochemical purity of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate isomers

Introduction: The Stereochemical Challenge In modern pharmaceutical development, the stereochemical purity of building blocks is non-negotiable. The regulatory landscape strictly favors single-enantiomer development, as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge

In modern pharmaceutical development, the stereochemical purity of building blocks is non-negotiable. The regulatory landscape strictly favors single-enantiomer development, as enantiomers often exhibit dramatically different biological activities, safety profiles, and pharmacokinetics[1].

Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4) is a highly versatile chiral intermediate. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MAGL) inhibitors targeted for neuroinflammation and neurodegenerative diseases[2].

The structural core of this molecule features an achiral Boc-protected azetidine ring, with a single stereocenter located at the 1'-position of the hydroxyethyl substituent. Validating the enantiomeric excess (ee) and absolute configuration of its (R) and (S) isomers requires robust analytical frameworks. This guide objectively compares the three primary modalities for stereochemical validation: Chiral Supercritical Fluid Chromatography (SFC) / High-Performance Liquid Chromatography (HPLC), Mosher’s Ester NMR Analysis, and Polarimetry.

Analytical Modalities: A Comparative Evaluation

To establish a self-validating analytical system, a researcher must choose the correct tool for the specific developmental phase.

Chiral SFC / HPLC (The Direct Separation Standard)

Chiral chromatography is the industry gold standard for quantifying enantiomeric excess[3]. By utilizing chiral stationary phases (CSPs)—typically derivatized polysaccharides—enantiomers are subjected to a transient diastereomeric environment. The carbamate linkages in the CSP act as hydrogen bond donors/acceptors, interacting differentially with the secondary hydroxyl group of the azetidine intermediate. SFC, utilizing supercritical CO₂, offers superior mass transfer kinetics compared to traditional HPLC, resulting in sharper peaks and faster run times[3].

Mosher’s Ester NMR (The Absolute Configuration Standard)

While HPLC quantifies the ratio of enantiomers, it cannot inherently assign absolute stereochemistry (R vs. S) without a known reference standard. Mosher’s ester analysis bridges this gap[4]. By covalently derivatizing the secondary alcohol with optically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), the enantiomers are converted into stable diastereomers. The phenyl ring of the MTPA group exerts a strong magnetic anisotropic shielding effect on the adjacent protons. By calculating the difference in proton chemical shifts (Δδ = δS - δR), the absolute configuration of the original carbinol center is empirically deduced[4].

Polarimetry (The Historical Bulk Standard)

Polarimetry measures the bulk optical rotation ([α]D) of a sample. While useful for rapid, routine quality control of multi-kilogram batches, it is highly susceptible to trace chiral impurities and solvent effects, making it inadequate for trace enantiomeric quantification in early-stage discovery.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each technique when applied to tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate:

MetricChiral SFC / HPLCMosher's Ester NMRPolarimetry
Primary Utility Enantiomeric Excess (ee) %Absolute Configuration (R/S)Bulk Batch QC
LOD / LOQ ~0.05% / 0.1% ee~2-5% (Diastereomeric limit)Low (Requires >95% purity)
Analysis Time 5–15 minutes4–6 hours (incl. derivatization)< 2 minutes
Sample Preparation Dilution in mobile phaseAnhydrous reaction & workupHigh-concentration dissolution
Destructive? No (Recoverable)Yes (Covalent modification)No
Accuracy / Precision Excellent (Baseline resolution)High (For structural ID)Moderate (Prone to interference)

Experimental Workflows & Logic

Visualization 1: Stereochemical Validation Decision Matrix

G Start tert-Butyl 3-(1-hydroxyethyl) azetidine-1-carboxylate Goal Analytical Goal? Start->Goal EE Enantiomeric Excess (ee) Determination Goal->EE High Precision AbsConfig Absolute Configuration Assignment Goal->AbsConfig Structural ID BulkQC Bulk Batch QC (Routine) Goal->BulkQC Rapid Screen HPLC Chiral SFC / HPLC (Direct Separation) EE->HPLC NMR Mosher's Ester NMR (Diastereomer Analysis) AbsConfig->NMR Polar Polarimetry (Optical Rotation) BulkQC->Polar

Caption: Decision matrix for selecting the appropriate stereochemical validation method.

Protocol A: Chiral SFC Determination of Enantiomeric Excess

Causality Note: Supercritical CO₂ combined with an alcohol modifier disrupts non-specific hydrogen bonding, ensuring that the analyte interacts selectively with the chiral grooves of the stationary phase.

  • Column Selection: Equip the SFC system with a polysaccharide-based chiral column (e.g., Chiralpak IC or IG, 4.6 x 150 mm, 3 µm). The immobilized carbamate linkages are optimal for resolving secondary alcohols.

  • Mobile Phase Preparation: Utilize supercritical CO₂ as mobile phase A, and Methanol (MeOH) as mobile phase B. Add 0.1% isopropylamine (IPA) to the MeOH. Logic: The basic additive suppresses secondary interactions between the basic azetidine nitrogen (even though Boc-protected, trace deprotection or polarity can cause tailing) and residual silanols on the silica support.

  • Sample Preparation: Dissolve 1 mg of the azetidine intermediate in 1 mL of MeOH. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Set flow rate to 2.5 mL/min, backpressure to 150 bar, and column temperature to 40°C. Run an isocratic gradient of 5-10% Mobile Phase B.

  • Detection & Integration: Monitor via UV at 210 nm or MS (ESI+). Integrate the area under the curve (AUC) for the two closely eluting peaks to calculate % ee.

Visualization 2: Mosher's Ester Derivatization Logic

G Alcohol Unknown Enantiomer (R or S Alcohol) Ester1 (R, ?)-MTPA Ester Alcohol->Ester1 Ester2 (S, ?)-MTPA Ester Alcohol->Ester2 ReagentR (R)-MTPA-Cl + Pyridine/DMAP ReagentR->Ester1 ReagentS (S)-MTPA-Cl + Pyridine/DMAP ReagentS->Ester2 NMR 1H NMR Analysis (Calculate Δδ = δS - δR) Ester1->NMR Ester2->NMR Result Absolute Configuration Assigned NMR->Result

Caption: Workflow for assigning absolute configuration via Mosher's ester NMR analysis.

Protocol B: Mosher’s Ester Derivatization for Absolute Configuration

Causality Note: The reaction must be strictly anhydrous. Moisture will rapidly hydrolyze MTPA-Cl into MTPA acid, which will not react with the sterically hindered secondary alcohol of the azetidine.

  • Reaction Setup: Transfer 10 mg (approx. 0.05 mmol) of the enantiopure tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate into two separate, oven-dried 5 mL vials purged with Argon.

  • Solvent & Catalyst: Add 0.5 mL of anhydrous dichloromethane (DCM) to each vial. Add 10 µL of anhydrous pyridine and a catalytic amount (1 mg) of 4-Dimethylaminopyridine (DMAP). Logic: DMAP acts as a nucleophilic catalyst, accelerating the otherwise sluggish esterification of the secondary alcohol with the bulky MTPA chloride.

  • Derivatization: To Vial 1, add 15 µL of (R)-MTPA-Cl. To Vial 2, add 15 µL of (S)-MTPA-Cl. Stir at room temperature for 4 hours.

  • Quenching & Workup: Quench the reactions with 1 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 2 mL). Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis: Dissolve the crude diastereomers in CDCl₃. Acquire high-resolution ¹H NMR spectra (e.g., 400 MHz or higher).

  • Data Interpretation: Identify the proton signals of the azetidine ring and the methyl group of the hydroxyethyl moiety. Calculate the chemical shift differences (Δδ = δS - δR). Protons on the side of the molecule shielded by the MTPA phenyl ring will exhibit negative Δδ values, allowing for the spatial mapping of the R or S configuration[4].

Conclusion

For the rigorous validation of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, a dual-pronged approach is recommended. Chiral SFC/HPLC should be deployed as the primary tool for rapid, high-throughput quantification of enantiomeric excess during synthetic optimization. Conversely, Mosher's Ester NMR remains the indispensable, self-validating technique for definitively anchoring the absolute configuration of the isolated enantiomers prior to downstream API integration.

Sources

Comparative

Benchmarking Commercial Suppliers of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate: A Comprehensive Guide for Drug Discovery

Executive Summary & Chemical Context In modern medicinal chemistry, functionalized azetidines are highly valued for their ability to improve the physicochemical properties of drug candidates, such as metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern medicinal chemistry, functionalized azetidines are highly valued for their ability to improve the physicochemical properties of drug candidates, such as metabolic stability and brain penetrance. Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4) serves as a critical building block in the synthesis of complex pharmacophores, including monoacylglycerol lipase (MAGL) inhibitors targeted for neurodegenerative diseases and pain management[1].

As a Senior Application Scientist, I have observed that the commercial sourcing of this specific intermediate heavily dictates downstream synthetic success. Variations in purity, residual moisture, and trace isomeric impurities can poison transition-metal catalysts or cause side reactions during subsequent amide couplings. This guide objectively benchmarks top commercial suppliers and provides self-validating experimental protocols to ensure the integrity of your synthetic pipeline.

Supplier Benchmarking Data

When evaluating suppliers for CAS 1138331-90-4, researchers must balance purity claims with lead times and cost. The table below synthesizes quantitative data from leading commercial vendors.

SupplierPurity ClaimAnalytical MethodCatalog / SKUEstimated Price (USD/100mg)Lead Time
Ambeed 97%LC-MS / NMRA786016[2]$31.00[2]In Stock
Sigma-Aldrich 97%HPLC / NMR1138331-90-4Custom Quote1-2 weeks
Combi-Blocks 95%NMRAM-2339[3]CompetitiveIn Stock
BLD Pharmatech 97%HPLC / NMRBD332926Competitive1-2 weeks

Note: Prices and lead times are estimates based on standard catalog data and are subject to change based on geographic location and institutional procurement agreements.

Mechanistic Insight: Why Purity Matters

A purity difference between 95% and 97% is not trivial. The 2-5% impurity profile in commercial azetidine batches often consists of residual Boc-anhydride or unreacted starting aliphatic amines. Because these impurities share similar solubility profiles with the target compound, they are difficult to remove via standard silica gel chromatography and will aggressively compete for electrophiles in downstream coupling reactions.

Self-Validating Quality Control Protocol

To establish a trustworthy baseline before committing to a multi-step synthesis, every incoming batch must undergo a rigorous, self-validating Quality Control (QC) workflow.

QC_Workflow Start Supplier Batch (CAS: 1138331-90-4) HPLC HPLC-ELSD/CAD Purity Check Start->HPLC NMR 1H & 13C NMR Structural Integrity Start->NMR KF Karl Fischer Moisture Titration Start->KF Decision Acceptance Criteria: >95% Purity, <0.5% H2O HPLC->Decision NMR->Decision KF->Decision

Fig 1. Self-validating QC workflow for commercial azetidine building blocks.

Step-by-Step QC Methodology

Causality Check: Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate lacks a strong UV chromophore; the Boc carbamate group only absorbs weakly at ~210 nm. Relying solely on standard HPLC-UV methods will artificially inflate the purity reading by failing to detect non-UV-absorbing aliphatic impurities. Therefore, utilizing an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is mandatory.

  • Sample Preparation: Dissolve 1.0 mg of the commercial compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN).

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Gradient Elution: Run a linear gradient from 5% to 95% MeCN in Water (both containing 0.1% Formic Acid to avoid ion suppression in MS/ELSD) over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via ELSD (drift tube temperature 50 °C, gas pressure 40 psi) to capture the true mass-balance of all aliphatic components.

  • Moisture Analysis: Perform a Karl Fischer titration. Acceptance criteria should strictly be <0.5% H₂O, as excess moisture will hydrolyze sensitive coupling reagents (like HATU or EDC) in the next synthetic step.

Downstream Application: Deprotection & Coupling Workflow

Once validated, the building block is typically subjected to Boc-deprotection to liberate the secondary amine for integration into larger scaffolds, such as the oxazine MAGL inhibitors documented in recent patent literature[1].

Synthetic_Pathway BocAzetidine 1-Boc-3-(1-hydroxyethyl)azetidine (Starting Material) Deprotection Boc Deprotection (TFA/DCM, 0°C to RT) BocAzetidine->Deprotection Intermediate 3-(1-hydroxyethyl)azetidine TFA salt Deprotection->Intermediate Coupling Amide Coupling (HATU, DIPEA, R-COOH) Intermediate->Coupling Product Target Pharmacophore (e.g., MAGL Inhibitor) Coupling->Product

Fig 2. Downstream synthetic application of 1-Boc-3-(1-hydroxyethyl)azetidine.

Step-by-Step Synthetic Methodology

Causality Check: During the addition of Trifluoroacetic acid (TFA), the reaction must be initiated at 0 °C. The secondary alcohol on the hydroxyethyl side-chain is highly susceptible to acid-catalyzed dehydration (elimination) if the localized heat of mixing is not controlled.

  • Boc Deprotection: Dissolve 1.0 equivalent (eq) of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C under an inert argon atmosphere.

  • Acid Addition: Dropwise, add 10.0 eq of TFA. Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Reaction Monitoring: Monitor completion via TLC (using a Ninhydrin stain, which will turn deep purple upon the formation of the free aliphatic amine).

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the intermediate TFA salt as a viscous oil.

  • Amide Coupling: In a separate flask, activate your target carboxylic acid (1.0 eq) using HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in DMF for 10 minutes. Add the azetidine TFA salt (1.1 eq) to the activated ester. Stir for 4 hours at room temperature to yield the final coupled pharmacophore.

Conclusion

Selecting a commercial supplier for tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate requires looking beyond the label claim. While suppliers like Ambeed[2] and Sigma-Aldrich offer highly pure (97%) batches, researchers must implement ELSD/CAD-based HPLC methods to verify the absence of non-chromophoric impurities. By coupling rigorous analytical validation with temperature-controlled deprotection protocols, drug development professionals can maximize the yield and fidelity of their azetidine-derived libraries.

References

  • Ambeed Product Catalog - tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (A786016). Ambeed, Inc.

  • Sigma-Aldrich Product Catalog - tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1138331-90-4). MilliporeSigma.

  • Combi-Blocks Product Catalog - tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (AM-2339). Combi-Blocks, Inc.

  • BLD Pharmatech Product Catalog - tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (BD332926). BLD Pharmatech Co., Limited.

  • Oxazine Monoacylglycerol Lipase (MAGL) Inhibitors - WO2019180185A1. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

This document provides a detailed, procedural guide for the safe and compliant disposal of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate. As a crucial building block in medicinal chemistry and drug development, it...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate. As a crucial building block in medicinal chemistry and drug development, its responsible management from receipt to disposal is paramount for ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Our approach moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols described herein are designed as a self-validating system to foster a culture of safety and accountability in your laboratory.

Compound Identification and Hazard Assessment

Proper disposal begins with a thorough understanding of the substance's identity and potential hazards. While a specific Safety Data Sheet (SDS) for tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS No. 2165772-28-9) is not widely available, a conservative approach necessitates treating it with the same precautions as its close structural analogs.[1]

Based on aggregated GHS data for the highly similar compound tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 142253-56-3), the following hazards should be assumed[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This information is the cornerstone of our risk assessment and dictates the minimum personal protective equipment (PPE) and handling precautions required.

Property Identifier Source
Chemical Name tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate-
CAS Number 2165772-28-9[1]
Molecular Formula C10H19NO3-
Molecular Weight 201.26 g/mol [3]
Inferred Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[2][4][5]

Causality: The Boc (tert-butoxycarbonyl) protecting group is generally stable but can be cleaved by strong acids.[6][7] The azetidine ring, a strained four-membered heterocycle, can be reactive, particularly under acidic conditions which could lead to ring-opening polymerization.[8] Therefore, segregation from incompatible materials is a critical safety and disposal consideration.

Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory waste disposal procedures are governed by federal and local regulations. The two primary regulatory bodies in the United States are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[9][10][11] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[9] Your institution's CHP is the primary document governing your operations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave".[12][13] Your laboratory is considered a hazardous waste generator, and you are responsible for ensuring the waste is correctly identified, managed, and treated.[12]

It is imperative to consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance that incorporates local and state regulations which may be more stringent than federal rules. [14][15]

Personal Protective Equipment (PPE) for Safe Handling

Based on the inferred hazards of skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate for disposal:

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[16]

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[17]

  • Skin and Body Protection: A standard laboratory coat must be worn.[18]

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[16][17]

Step-by-Step Disposal Procedure

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [19][20][21]

Step 1: Waste Characterization and Segregation
  • Characterization: Treat tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate as a non-acute hazardous waste. Based on its structure, it is not expected to be ignitable, corrosive, or reactive under standard conditions.[14][22] However, it is classified as hazardous due to its irritant properties.

  • Segregation: Keep this waste stream separate from incompatible materials.

    • Do NOT mix with: Strong acids (risk of violent reaction or uncontrolled decomposition of the Boc group), strong bases, or strong oxidizing agents.[5][23]

    • Solid Waste: Collect unused or waste solid compound in a designated solid chemical waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, spill cleanup materials) must be placed in the designated solid chemical waste container.[16][19]

Step 2: Container Selection and Labeling
  • Container: Use only appropriate, chemically compatible hazardous waste containers provided by or approved by your EHS office.[22][24] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[19][20]

  • Labeling: This is a critical regulatory requirement.

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[20][24]

    • The label must include the words "Hazardous Waste," the full chemical name: "tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate," and a clear indication of the hazards (e.g., "Irritant").[17][25]

    • List all constituents, including solvents if it is a solution.

Step 3: Accumulation and Storage
  • Closure: Keep the waste container closed at all times except when adding waste.[19][20][22] This prevents the release of vapors and protects the integrity of the container's contents.

  • Storage Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[22]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.[19][20]

Step 4: Arranging for Disposal
  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[22][24]

  • Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a waste pickup.[20][22] Follow their specific procedures for requesting a collection.

Visualized Workflows

To ensure clarity, the following diagrams outline the essential decision-making processes for disposal and spill response.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify Waste: tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Select EHS-Approved Waste Container C->D E Affix Hazardous Waste Label IMMEDIATELY D->E F Add Waste to Container (Segregate Solids/Liquids) E->F G List all Constituents & Hazards on Label F->G H Keep Container Tightly Closed G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Request Waste Pickup from EHS When Full I->J K K J->K EHS Collects Waste for Final Disposal via Licensed Contractor

Caption: General workflow for chemical waste disposal.

Spill Management Protocol

In the event of a spill, a rapid and correct response is critical to ensuring safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile substances, or you do not feel comfortable cleaning it up, evacuate the area, close the doors, and contact your EHS emergency number immediately.

  • Small Spill Cleanup: For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[18] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup, including gloves, must be disposed of as hazardous waste.[19]

SpillResponse A Spill Occurs B Is the spill large, vapors present, or are you unsure how to proceed? A->B C YES: 1. Evacuate Immediate Area 2. Alert Others 3. Call EHS Emergency Number B->C Yes D NO: Proceed with Caution B->D No E 1. Don Full PPE 2. Contain spill with   inert absorbent 3. Collect material into   hazardous waste container D->E F 4. Decontaminate Area 5. Dispose of all cleanup   materials as hazardous waste E->F

Caption: Decision tree for spill response.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • The OSHA Laboratory Standard. (2025, October 1). Lab Manager. [Link]

  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. [Link]

  • Laboratory Hazardous Chemical Waste Guidelines. (2025, September). University of California, Irvine EH&S. [Link]

  • tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate. (n.d.). NextSDS. [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • SAFETY DATA SHEET. (2023, October 10). Cytiva. [Link]

  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH & Co.KG. [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 22). US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Household Hazardous Waste (HHW). (2025, May 15). US EPA. [Link]

  • Safety Data Sheet (SDS). (2015, May 20). HB Chemical. [Link]

  • SAFETY DATA SHEET. (n.d.). United Initiators. [Link]

  • TERT-BUTYL 3-(2-HYDROXYETHYL)AZETIDINE-1-CARBOXYLATE. (n.d.). Chem-Space. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
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